molecular formula C10H15N3O B3067787 (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide CAS No. 1568043-19-5

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Cat. No.: B3067787
CAS No.: 1568043-19-5
M. Wt: 193.25 g/mol
InChI Key: JECHQMMXVZMHQA-SECBINFHSA-N
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Description

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide is a chiral butanamide derivative of interest in medicinal chemistry and biological research. Butanamide scaffolds are recognized as privileged structures in drug discovery, with documented activities in various fields. For instance, certain butanamide analogs have been identified as potent inhibitors of the enzyme dolichyl-phosphate N-acetylglucosaminephosphotransferase 1 (DPAGT1), a key target in investigating cancer therapeutics due to its role in N-linked glycan biosynthesis . Additionally, structural analogs, specifically alpha-amino amide derivatives, have demonstrated significant antimicrobial properties against pathogens like Pseudomonas aeruginosa, highlighting the potential of this compound class in developing new anti-infective agents . The core butanamide structure is a simple amide of butanoic acid . The specific stereochemistry of the (2R) configuration and the 2-pyridinyl group in this compound are critical features that likely influence its binding affinity and selectivity, making it a valuable chiral building block or intermediate for synthesizing more complex molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-amino-3-methyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHQMMXVZMHQA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and ®-2-amino-3-methylbutanoic acid.

    Condensation Reaction: The first step involves the condensation of 2-pyridinecarboxaldehyde with ®-2-amino-3-methylbutanoic acid in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for quality control and purification.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide and Enantiomer

Property (2R)-Form (2S)-Form
CAS Number 1568043-19-5 167261-43-0
Molecular Formula C₁₀H₁₅N₃O C₁₀H₁₅N₃O
Molecular Weight (g/mol) 193.25 193.25
Purity 95% ≥98%
Price (250 mg) JPY 37,900 JPY 37,900
Supplier Apollo Scientific Daicel (via Kanto)

Table 2: Structural Analogs and Commercial Details

Compound Name CAS Number Molecular Formula Price (per unit) Key Structural Difference
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 49214-88 C₁₃H₂₀N₂O JPY 30,200 (1 g) 3,3-dimethyl, phenylmethyl group
4-Amino-3-methylpyridine 1990-90-5 C₆H₈N₂ JPY 4,100 (1 g) No amide group
This compound 1568087-94-4 C₁₀H₁₅N₃O N/A Synonymous with target compound

Research and Commercial Implications

  • Stereochemical Significance : The R- and S-enantiomers’ near-identical pricing suggests similar synthetic pathways, but the S-form’s higher purity may make it preferable for enantioselective studies .
  • Cost Drivers : Dimethyl-substituted analogs command higher prices, likely due to increased synthetic complexity or specialized applications (e.g., chiral ligands) .

Biological Activity

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, also known as a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antioxidant, and enzyme inhibition activities, supported by relevant data and case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative study, various complexes derived from this compound were tested against both gram-positive and gram-negative bacterial strains. The results are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)Standard Drug Comparison
Complex 1K. pneumonia16Cefixime (18 mm)
Complex 1Streptococcus18Azithromycin (19.5 mm)
Complex 2K. pneumonia9Cefixime (18 mm)
Complex 2Streptococcus16Azithromycin (19.5 mm)

The data indicate that the complexes derived from this compound show comparable antibacterial activity to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through free radical scavenging assays. The results are presented in Table 2.

CompoundIC50 Value (μg/mL)Standard Comparison
Complex 1199.10Ascorbic Acid (50 μg/mL)
Complex 1150.88Ascorbic Acid (50 μg/mL)

The copper-containing complex exhibited moderate antioxidant activity, although it was significantly lower than that of ascorbic acid . This indicates that while the compound has some antioxidant properties, further optimization may be necessary for enhanced efficacy.

Enzyme Inhibition Studies

Enzyme inhibition studies revealed that this compound has potential as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings are summarized in Table 3.

CompoundEnzymeIC50 Value (μg/mL)Standard Comparison
Complex 1AChE0.95Galantamine
Complex 1BChE0.87Galantamine

These results suggest that the compound could serve as a lead for developing new treatments for conditions like Alzheimer's disease, where AChE inhibition is beneficial .

Case Studies and Research Findings

In a notable case study, researchers explored the effects of this compound on B-cell malignancies through its action as a Bruton's tyrosine kinase (BTK) inhibitor. The compound demonstrated an IC50 value of 7 nM against BTK, indicating potent inhibitory activity . This suggests that derivatives of this compound may be valuable in treating autoimmune disorders and B-cell related malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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